molecular formula C5H4ClFN2O2S B6588251 2-amino-5-fluoropyridine-3-sulfonyl chloride CAS No. 1824262-63-6

2-amino-5-fluoropyridine-3-sulfonyl chloride

Cat. No.: B6588251
CAS No.: 1824262-63-6
M. Wt: 210.61 g/mol
InChI Key: XUNWOYWXWOJGBY-UHFFFAOYSA-N
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Description

2-Amino-5-fluoropyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a sulfonyl chloride group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-fluoropyridine-3-sulfonyl chloride typically involves the reaction of 2-amino-5-fluoropyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position. The reaction can be represented as follows:

2-Amino-5-fluoropyridine+Chlorosulfonic acid2-Amino-5-fluoropyridine-3-sulfonyl chloride\text{2-Amino-5-fluoropyridine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2-Amino-5-fluoropyridine+Chlorosulfonic acid→2-Amino-5-fluoropyridine-3-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out to modify the sulfonyl chloride group.

    Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl chloride group under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the sulfonyl chloride group.

    Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

  • 2-Amino-5-chloropyridine-3-sulfonyl chloride
  • 2-Amino-5-bromopyridine-3-sulfonyl chloride
  • 2-Amino-5-methylpyridine-3-sulfonyl chloride

Comparison: 2-Amino-5-fluoropyridine-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and stability, making it particularly useful in specific chemical and biological applications.

Properties

CAS No.

1824262-63-6

Molecular Formula

C5H4ClFN2O2S

Molecular Weight

210.61 g/mol

IUPAC Name

2-amino-5-fluoropyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H4ClFN2O2S/c6-12(10,11)4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)

InChI Key

XUNWOYWXWOJGBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)N)F

Purity

95

Origin of Product

United States

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